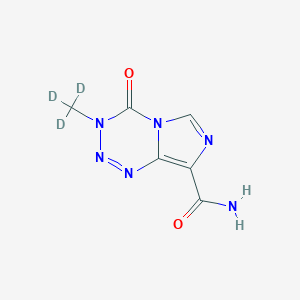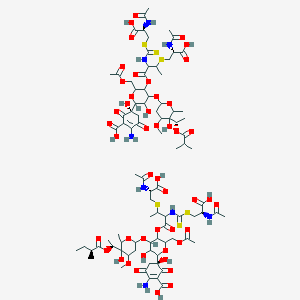![molecular formula C7H12O5 B020145 2-[(Acetyloxy)methoxy]ethyl acetate CAS No. 59278-00-1](/img/structure/B20145.png)
2-[(Acetyloxy)methoxy]ethyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[(Acetyloxy)methoxy]ethyl acetate often involves multi-step chemical reactions, including nitrosation, methylation, bromination, and cyclization, starting from basic raw materials like ethyl acetoacetate. These processes are tailored to improve yield, reduce production costs, and simplify operational procedures (L. Jing, 2003). The synthesis may also involve the reaction of alkyl dichloro(alkoxy)acetates with aromatics in the presence of Lewis acids to achieve high yields of desired esters (O. Itoh et al., 1984).
Molecular Structure Analysis
The molecular structure of related esters is often characterized using techniques like IR, NMR, and mass spectral studies. These methods provide detailed information about the molecular geometry, functional groups, and bond formations, which are crucial for understanding the compound's chemical behavior and reactivity (M. Jyothi et al., 2017).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including esterification, hydrolysis, and reactions with Grignard reagents. These reactions are influenced by the presence of functional groups, such as acetoxy or methoxy groups, which can affect the compound's reactivity and the types of products formed (D. Aitken et al., 1986).
Physical Properties Analysis
The physical properties of such compounds, including boiling point, melting point, and solubility, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different solvents and conditions, which is critical for its application in chemical syntheses and industrial processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are key to understanding how 2-[(Acetyloxy)methoxy]ethyl acetate behaves in chemical reactions. The presence of ester groups in the molecule suggests it might undergo reactions typical of esters, such as hydrolysis and transesterification, depending on the conditions (S. A. Agudoawu, E. Knaus, 2000).
Aplicaciones Científicas De Investigación
Learning and Memory Enhancement in Mice : A study found that a derivative, 2-(dialkylamino)ethyl-[(3-thiophenyl)methoxy) acetate hydrochloride, enhances learning and memory in mice (Jiang Jing-ai, 2006).
Synthetic Precursor for Organic Compounds : Ethyl 2-nitroacetoacetate, another derivative, is used as a synthetic precursor for ethoxycarbonylnitrile oxide, isoxazole-, and isoxazoline-3-carboxylic acids, yielding high results of up to 85-91% (V. P. Kislyi et al., 1994).
Catalysis in Synthesis Processes : The solid base K2CO3/Al2O3 catalyzes the synthesis of 2-Methoxyethyl acetate from ethylene glycol monomethyl ether, showing high conversion and reusability (Yang Jian-guo, 2008).
Antiproliferative Activities in Cancer Research : Compounds found in Rumex dentatus roots, including derivatives of 2-[(Acetyloxy)methoxy]ethyl acetate, exhibit antiproliferation activities in cancer cell lines (Hui Zhang et al., 2012).
In Eco-friendly Pest Control : Extracts and compounds from marine actinobacteria Streptomyces VITSTK7 sp., including ethyl acetate derivatives, show potential as eco-friendly tick and mosquito control agents (M. Thenmozhi et al., 2013).
Fragrance Industry : 2-(p-tolyloxy)ethyl acetate is a safe fragrance ingredient with minimal known toxicological and dermatologic effects (D. Mcginty et al., 2012).
Propiedades
IUPAC Name |
2-(acetyloxymethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-6(8)11-4-3-10-5-12-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQOLXBMLXKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207995 | |
| Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Acetyloxy)methoxy]ethyl acetate | |
CAS RN |
59278-00-1 | |
| Record name | Ethanol, 2-[(acetyloxy)methoxy]-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59278-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059278001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((Acetyloxy)methoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(acetyloxy)methoxy]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)





![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)



